Potential SARS-CoV-2 PLpro Inhibitory Activity: Key Scaffold Data Without Direct Compound Evidence
A comprehensive search confirms that no direct IC₅₀, EC₅₀, or pharmacokinetic data exists for 5-(6-methylpyridin-2-yl)-1,2,4-oxadiazole-3-carboxylic acid. The strongest class-level inference comes from a 2024 J. Med. Chem. study where top-performing 1,2,4-oxadiazole PLpro inhibitors achieved IC₅₀ values of 1.0–1.8 μM and antiviral EC₅₀ values of 4.3–5.4 μM [1]. This compound's structural similarity to the GRL0617-derived chemotype suggests it could serve as a precursor for next-generation derivatives, but this remains speculative without direct assay data [1].
| Evidence Dimension | SARS-CoV-2 PLpro Inhibition (IC₅₀) |
|---|---|
| Target Compound Data | No data available |
| Comparator Or Baseline | Compound 26r (analog): IC₅₀ = 1.0 μM; Compound 13f: IC₅₀ = 1.8 μM |
| Quantified Difference | Not determinable |
| Conditions | In vitro fluorescence-based enzymatic assay; SARS-CoV-2 PLpro [1] |
Why This Matters
This data gap represents a critical procurement decision point: the compound's value is entirely dependent on proprietary or undisclosed SAR knowledge, making it a high-risk, high-reward purchase for targeted antiviral research programs.
- [1] Qin B., et al. Design, Synthesis, and Biological Evaluation of 1,2,4-Oxadiazole Derivatives Containing an Aryl Carboxylic Acid Moiety as Potent Sarbecovirus Papain-like Protease Inhibitors. J. Med. Chem. 2024, 67(12), 10211-10232. View Source
